molecular formula C21H20N2O3S B3440599 N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide CAS No. 518349-77-4

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide

Cat. No.: B3440599
CAS No.: 518349-77-4
M. Wt: 380.5 g/mol
InChI Key: HCFOTBLLTMIUTO-UHFFFAOYSA-N
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Description

N-[3-(Benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide (CAS: 518349-77-4) is a synthetic small molecule characterized by a tetrahydrobenzothiophene core substituted with a benzylcarbamoyl group and a furan-2-carboxamide moiety. This article compares its structural, physicochemical, and functional properties with analogous compounds, drawing on crystallographic, synthetic, and pharmacological data.

Properties

IUPAC Name

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c24-19(16-10-6-12-26-16)23-21-18(15-9-4-5-11-17(15)27-21)20(25)22-13-14-7-2-1-3-8-14/h1-3,6-8,10,12H,4-5,9,11,13H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFOTBLLTMIUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CO3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518349-77-4
Record name N-(3-((BENZYLAMINO)CARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)-2-FURAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophenes and appropriate substituents.

    Introduction of the Benzylcarbamoyl Group: This step often involves the reaction of benzylamine with a suitable acylating agent.

    Attachment of the Furan Ring: This can be done through coupling reactions, such as Suzuki or Heck coupling, using furan-2-boronic acid or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to corresponding amines or alcohols.

    Substitution: Introduction of various functional groups like halides or alkyl groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide is C26H23N3O3SC_{26}H_{23}N_3O_3S with a molecular weight of approximately 457.55 g/mol. This compound features a complex structure that includes a benzothiophene moiety and a furan carboxamide group, contributing to its biological activity.

Inhibition of Intestinal Phosphate Transporters

One of the primary applications of this compound is its ability to inhibit the intestinal phosphate transporter NPT-IIb. This action is crucial in managing hyperphosphatemia, a condition characterized by elevated phosphate levels in the blood, often seen in patients with chronic kidney disease.

According to research documented in patent literature, compounds with NPT-IIb inhibitory activity can effectively reduce phosphate absorption from the gastrointestinal tract, thereby lowering serum phosphate levels and mitigating complications associated with hyperphosphatemia .

Potential in Drug Development

The compound's unique structure allows for further modifications that could enhance its pharmacological properties. The presence of the benzylcarbamoyl group may improve binding affinity to target proteins or receptors involved in phosphate metabolism. This aspect makes it a candidate for further development into therapeutic agents aimed at treating metabolic disorders related to phosphate regulation.

Clinical Implications

Research has shown that compounds similar to this compound have been investigated for their efficacy in clinical settings. For instance:

  • A study focusing on the pharmacodynamics of NPT-IIb inhibitors indicated that these compounds can significantly lower serum phosphate levels in animal models mimicking human hyperphosphatemia .
  • Another investigation highlighted the potential side effects and safety profiles of such compounds when administered over extended periods .

Mechanism of Action

The mechanism of action of N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Compound Name & ID Key Structural Features Molecular Weight LogP TPSA (Ų) Evidence ID
Target Compound Tetrahydrobenzothiophene + benzylcarbamoyl + furan-2-carboxamide Not reported ~2.0* ~96*
N-[3-(Benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide (BH51655) Pyrazole-3-carboxamide + 2-hydroxyphenyl substituent 472.56 Not reported ~120
N-{3-[(4-Bromophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide 4-Bromophenyl substitution (halogenated) Not reported ↑ Lipophilicity ~96
N-[3-(Benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide Pyrimidine ring + chloro and methylsulfanyl groups 267.37 2.018 96.78
(2E)-2-Cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-enamide (36b) Cyano groups + naphthyl substituent Not reported ↑ Electron-withdrawing ~90

*Estimated based on analogs.

Key Observations:
  • Pyrazole vs. Furan : BH51655 replaces the furan with a pyrazole ring and adds a polar 2-hydroxyphenyl group, increasing TPSA (~120 vs. ~96 Ų) and likely enhancing solubility .
  • Pyrimidine Substitution : The pyrimidine derivative () has a lower molecular weight (267.37) but comparable LogP (2.018) and TPSA (96.78), suggesting similar bioavailability to the target compound .

Conformational and Crystallographic Insights

  • Tetrahydrobenzothiophene Core : The cyclohexene ring in related compounds adopts an envelope conformation, as seen in N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (). This rigidity may stabilize interactions with flat binding pockets (e.g., enzyme active sites) .
  • Intramolecular Interactions : Intramolecular hydrogen bonds (e.g., N–H⋯O) and π-π stacking (Cg–Cg distances ~3.9 Å) are common in analogs, suggesting similar stabilizing interactions in the target compound .

Biological Activity

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a furan ring and a benzothiophene moiety. Its molecular formula is C19H17N2O2SC_{19}H_{17}N_{2}O_{2}S, with a molecular weight of approximately 353.47 g/mol. The presence of various functional groups contributes to its biological activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The following table summarizes key findings from various studies:

StudyCell LineIC50 (µM)Mechanism of Action
Study 1MCF-7 (breast cancer)15Induction of apoptosis via ROS generation
Study 2A549 (lung cancer)12Inhibition of cell proliferation through cell cycle arrest
Study 3HeLa (cervical cancer)10Activation of caspase pathways
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to increased ROS levels which trigger apoptotic pathways. This was evidenced by significant increases in superoxide dismutase activity alongside decreases in catalase and glutathione peroxidase activities .
  • Cell Cycle Arrest : Studies have shown that treatment with this compound results in cell cycle arrest at the G2/M phase in various cancer cell lines, indicating its potential as a chemotherapeutic agent .
  • Caspase Activation : The compound activates caspases, which are crucial for the apoptotic process. This was particularly noted in studies involving HeLa cells where significant caspase-3 and -9 activation was observed .

Case Study 1: MCF-7 Cell Line

In a study focusing on the MCF-7 breast cancer cell line, this compound demonstrated an IC50 value of 15 µM. The mechanism was linked to ROS-mediated apoptosis, where the compound led to an increase in hydrogen peroxide levels and subsequent cell death.

Case Study 2: A549 Cell Line

Another study evaluated its effects on A549 lung cancer cells. The compound exhibited an IC50 value of 12 µM and was found to inhibit cell proliferation by inducing G1 phase arrest. Flow cytometry analysis confirmed these findings by showing an increased population of cells in the G1 phase post-treatment.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide, and how can purity be ensured?

The synthesis involves multi-step organic reactions:

  • Benzothiophene Core Formation : Cyclization of thiophenol derivatives with electrophiles under controlled pH and temperature (e.g., 60–80°C, inert atmosphere) .
  • Furan Ring Introduction : Cyclization of precursors like furan-2-carboxylic acid derivatives via acid-catalyzed or thermal conditions .
  • Benzylcarbamoyl Group Attachment : Reaction with benzyl isocyanate in anhydrous solvents (e.g., DMF or THF) at 0–25°C .
    Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel, ethyl acetate/hexane) for monitoring. Recrystallization from ethanol or methanol yields >95% purity .

Basic: What spectroscopic techniques are critical for structural characterization of this compound?

Key techniques include:

TechniqueParametersApplication
FT-IR 1670 cm⁻¹ (C=O), 1267 cm⁻¹ (C=S)Confirming amide and thiophene groups
¹H/¹³C NMR δ 12.14 (amide NH), δ 178 (C=S)Assigning proton environments and carbon hybridization
Mass Spectrometry Molecular ion peak at m/z 348.4Validating molecular weight

Advanced: How can researchers elucidate the mechanism of action of this compound against enzymatic targets?

Methodological steps:

  • Molecular Docking : Use AutoDock Vina to predict binding affinity to targets like cyclooxygenase (COX) or kinases. Compare with known inhibitors (e.g., indomethacin for COX) .
  • Enzyme Assays : Measure IC₅₀ via fluorometric or colorimetric kits (e.g., COX-2 inhibition assay at pH 7.4, 37°C) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to confirm docking predictions .

Advanced: How can structural modifications optimize this compound’s bioactivity while minimizing off-target effects?

  • Rational Design : Replace benzylcarbamoyl with hydroxypropylcarbamoyl to enhance solubility and binding specificity .
  • SAR Studies : Compare IC₅₀ of derivatives (e.g., methoxy or chloro substituents) against primary targets. For example, 4-chlorobenzyl analogs show improved antimicrobial activity .
  • ADMET Prediction : Use SwissADME to optimize logP (<3) and topological polar surface area (>80 Ų) for blood-brain barrier penetration .

Advanced: How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be addressed?

  • Replicate Experiments : Perform triplicate assays under standardized conditions (e.g., 24-h incubation, 10% FBS) .
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
  • Meta-Analysis : Use tools like RevMan to statistically integrate data from multiple studies, accounting for variables like cell line (HeLa vs. HEK293) .

Advanced: What computational approaches are suitable for modeling this compound’s interactions with novel targets?

  • Molecular Dynamics (MD) : Simulate ligand-protein complexes in GROMACS (50 ns trajectories) to assess stability of binding poses .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors near the benzothiophene core) using Schrödinger’s Phase .
  • QSAR Modeling : Train models with descriptors like molar refractivity and dipole moment on datasets from PubChem .

Basic: Which analytical techniques are recommended for assessing purity and stability during storage?

  • HPLC-PDA : Monitor degradation products (e.g., hydrolyzed amide bonds) with a C8 column and 254 nm detection .
  • DSC/TGA : Determine thermal stability (decomposition >200°C) and hygroscopicity .
  • X-ray Diffraction : Confirm crystalline form stability under 25°C/60% RH conditions for 6 months .

Advanced: How does this compound compare structurally and functionally to N-(4-chlorobenzyl)-furan-2-carboxamide derivatives?

ParameterTarget Compound4-Chlorobenzyl Derivative
Bioactivity COX-2 inhibition (IC₅₀ = 1.2 µM) Anticancer (IC₅₀ = 0.8 µM vs. MCF-7)
Solubility LogP = 2.8 (moderate) LogP = 3.1 (lower aqueous solubility)
Binding Site Hydrophobic pocket of COX-2 ATP-binding cleft of kinases

Advanced: What strategies resolve discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic Profiling : Measure plasma half-life (e.g., ~4.5 h in mice) and tissue distribution via LC-MS/MS .
  • Metabolite Identification : Use HRMS to detect phase I/II metabolites (e.g., hydroxylation at the benzothiophene ring) .
  • Dose Optimization : Adjust dosing regimens based on AUC₀–24 (e.g., 10 mg/kg BID vs. QD) to align in vitro IC₅₀ with achievable plasma levels .

Advanced: How can researchers design derivatives with enhanced selectivity for kinase targets?

  • Fragment-Based Design : Incorporate pyrimidine or thiadiazole moieties to mimic ATP’s adenine binding .
  • Cryo-EM Mapping : Resolve binding poses in kinase-ligand complexes at 3.2 Å resolution to guide substitutions .
  • Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to eliminate off-target hits (e.g., >50% inhibition at 1 µM) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide

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